(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)tetrahydro-2H-pyran-3-yl)acetamide

Description

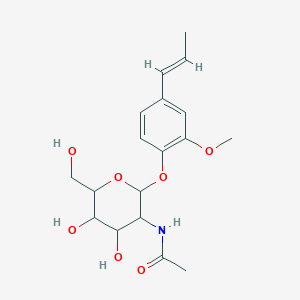

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)tetrahydro-2H-pyran-3-yl)acetamide is a structurally complex acetamide derivative featuring a tetrahydropyran (sugar-like) core substituted with dihydroxy, hydroxymethyl, and a phenoxy group. The phenoxy group is further modified with a methoxy substituent and an (E)-configured propenyl chain.

Properties

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO7/c1-4-5-11-6-7-12(13(8-11)24-3)25-18-15(19-10(2)21)17(23)16(22)14(9-20)26-18/h4-8,14-18,20,22-23H,9H2,1-3H3,(H,19,21)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNVJNROIFMPMC-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by several functional groups that may contribute to its biological activity:

- Hydroxyl Groups : The presence of multiple hydroxyl groups (–OH) enhances hydrogen bonding and solubility in biological systems.

- Methoxy Group : The methoxy group (–OCH₃) can influence the compound's lipophilicity and interaction with biological membranes.

- Tetrahydropyran Ring : This cyclic structure may provide stability and facilitate interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The hydroxyl groups in this compound are likely to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that polyphenolic compounds can reduce oxidative damage in various cell types, suggesting a potential for this compound in antioxidant applications .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar phenolic structures have demonstrated efficacy against a range of bacteria and fungi. For example, derivatives of phenolic compounds have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar properties .

Cytotoxicity and Anticancer Potential

Preliminary studies on structurally related compounds indicate cytotoxic effects against cancer cell lines. For instance, certain phenolic compounds have shown the ability to induce apoptosis in cancer cells while sparing normal cells . Further research is needed to evaluate the specific cytotoxic effects of (E)-N-(4,5-dihydroxy...) on various cancer cell lines.

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares a conserved tetrahydropyran (THP) ring with multiple hydroxyl and hydroxymethyl groups, common in glycoside derivatives. Its acetamide group at the 3-position of the THP ring is a recurring feature in analogs designed for biological targeting (e.g., lectin antagonism or Toll-like receptor modulation). Key structural variations among analogs include:

- Substituents on the aromatic ring: The target compound’s 2-methoxy-4-(prop-1-en-1-yl)phenoxy group contrasts with biphenyl (), indolyl (), benzyl (), and pyridinylthio () substituents in analogs.

- Linkage type: Most analogs use ether linkages (e.g., phenoxy), while ’s compound employs a thioether (S-linkage), altering electronic properties and stability.

- Stereochemistry : The (E)-configuration of the propenyl group distinguishes it from analogs with saturated or differently substituted chains.

Physicochemical Properties

*logP estimated using fragment-based methods.

Research Implications and Gaps

- Structure-Activity Relationships (SAR): The propenyl group’s (E)-configuration and phenolic hydroxyl may enhance solubility and target selectivity over bulkier biphenyl analogs.

- Pharmacokinetics : The target compound’s moderate logP suggests better membrane permeability than polar analogs like AVR-25 but lower than lipophilic biphenyl derivatives.

- Unanswered Questions: No direct data exist on the target compound’s bioactivity. Comparative studies with ’s FmlH antagonists or TLR4 modulators () are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.